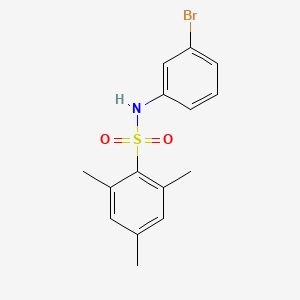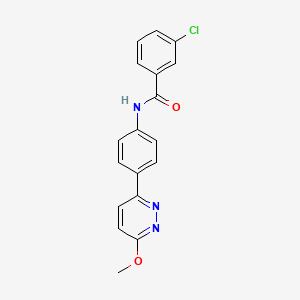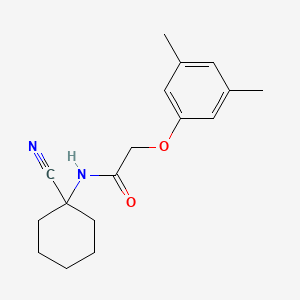
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide” is likely a type of sulfonamide, which are organic sulfur compounds that contain the -SO2NH2 functional group . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Synthesis Analysis
While specific synthesis methods for “N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide” are not available, sulfonamides like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide are typically synthesized through an amidation reaction .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction can also be used to analyze the single crystal of the compound .Chemical Reactions Analysis
The chemical reactions of sulfonamides can be complex and varied. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various methods. For instance, the molecular structure, electrostatic potential, and frontier molecular orbital of a molecule can be calculated and analyzed using Density Functional Theory (DFT) .Scientific Research Applications
Anticancer Activity
This compound has been utilized in the synthesis of new analogs for anticancer activity studies. Specifically, it has been involved in the creation of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown potential in anticancer applications .
Anti-Fungal Activity
Another application is in the synthesis of derivatives for anti-fungal activity. The compound has been used to prepare acetohydrazides derivatives that exhibit anti-fungal properties .
Isocyanide Synthesis
The compound has also been used in a more sustainable synthesis of isocyanides. It was involved in the dehydration process to produce 3-bromo-1-isocyanobenzene, which is valuable in various chemical syntheses .
Automated Synthesis Techniques
In automated synthesis, this compound has been part of a simple column purification technique for fully automated processes, indicating its role in improving efficiency in chemical synthesis .
Phthalocyanine Synthesis
It has been used in the synthesis and characterization of phthalocyanines, which are compounds with applications ranging from photodynamic therapy to materials science .
Biological Activity Studies
Lastly, it has been involved in the synthesis and study of new biomolecules designed with β-ketoenol groups bound to pyrazolic moieties, which are emerging as promising inhibitors with various biological activities .
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in protein aggregation, such as tau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, and their aggregation is a common pathological feature of these conditions .
Mode of Action
Compounds with similar structures have been shown to inhibit the aggregation of proteins like tau and alpha-synuclein . They do this by binding to these proteins and preventing them from forming aggregates .
Biochemical Pathways
It can be inferred that the compound may influence the pathways involving tau and alpha-synuclein, given its potential role in inhibiting protein aggregation . The aggregation of these proteins is a key event in the pathogenesis of several neurodegenerative diseases, and their inhibition could potentially alter the progression of these diseases .
Pharmacokinetics
For instance, one study found that a related compound reached its maximum concentration in rat plasma about 1 hour after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Similar compounds have been shown to inhibit the aggregation of proteins like tau and alpha-synuclein, which could potentially reduce neurodegeneration and improve survival in models of neurodegenerative diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAIHLCVBZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)
![Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2897717.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897718.png)


![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2897724.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)

